BenchChemオンラインストアへようこそ!

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Anti-inflammatory In vivo pharmacology Paw edema model

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate), commonly referred to as 17α-hydroxypregnenolone 3,17-diacetate (CAS 1176-21-2), is a synthetic diacetylated pregnane steroid with the molecular formula C₂₅H₃₆O₅ and a molecular weight of 416.55 g/mol. The compound features acetate esterifications at both the C3-β hydroxyl and C17-α hydroxyl positions of the pregn-5-en-20-one scaffold.

Molecular Formula C25H36O5
Molecular Weight 416.55
CAS No. 1176-21-2
Cat. No. B1143402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)
CAS1176-21-2
Molecular FormulaC25H36O5
Molecular Weight416.55
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C
InChIInChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17α-Hydroxypregnenolone 3,17-Diacetate (CAS 1176-21-2): A Diacetylated Pregnenolone Derivative for Steroid Pathway Research & Chemical Synthesis


3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate), commonly referred to as 17α-hydroxypregnenolone 3,17-diacetate (CAS 1176-21-2), is a synthetic diacetylated pregnane steroid with the molecular formula C₂₅H₃₆O₅ and a molecular weight of 416.55 g/mol. The compound features acetate esterifications at both the C3-β hydroxyl and C17-α hydroxyl positions of the pregn-5-en-20-one scaffold . As a protected derivative of the endogenous steroidogenic intermediate 17α-hydroxypregnenolone, the dual acetylation masks the polar hydroxyl groups, conferring increased lipophilicity (predicted density 1.14 g/cm³, boiling point 495.6 °C) relative to the parent free diol . This compound is primarily utilized as a research chemical and synthetic building block, with documented biological activities including lipoxygenase inhibition, CYP17A1 interaction, and anti-inflammatory effects in preclinical models [1][2][3].

Why Unprotected 17α-Hydroxypregnenolone or Mono-Acetate Analogs Cannot Substitute for the 3,17-Diacetate in Key Research Applications


The 3,17-diacetate esterification is not a mere prodrug modification—it fundamentally alters the compound's physicochemical and biological interaction profile relative to both the free diol (17α-hydroxypregnenolone) and mono-acetate congeners such as pregnenolone acetate (3-acetate only) or prebediolone acetate (21-acetate). The dual acetylation eliminates hydrogen-bond donor capacity at both C3 and C17, increasing logP and potentially altering membrane partitioning, metabolic stability, and enzyme recognition [1]. In biological assays, this translates to distinct activity: the 3,17-diacetate exhibits lipoxygenase inhibitory activity and anti-inflammatory effects in the adjuvant-induced paw edema model at 25 mg/kg, whereas the corresponding free diol serves primarily as a CYP17A1 substrate in steroidogenesis [2][3]. Critically, the diacetate serves as a protected synthetic intermediate enabling regio- and stereoselective transformations—such as the synthesis of unsaturated C21 triols for Smith-Lemli-Opitz syndrome research—where unprotected hydroxyl groups would lead to side reactions including facile olefin isomerization and 17-deoxygenation [4]. Generic substitution with the free steroid or mono-acetate would either fail to reproduce the pharmacological profile or render multi-step synthetic routes unworkable.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 17α-Hydroxypregnenolone 3,17-Diacetate (CAS 1176-21-2)


In Vivo Anti-Inflammatory Activity: Adjuvant-Induced Paw Edema Inhibition at 25 mg/kg Versus Baseline Inflammation

In the adjuvant-induced paw edema model—a standard preclinical assay for anti-inflammatory efficacy—17α-hydroxypregnenolone 3,17-diacetate demonstrated quantifiable inhibition of edema formation at a dose of 25 mg/kg administered to male Sprague-Dawley rats [1]. This functional in vivo anti-inflammatory activity distinguishes the 3,17-diacetate from the parent compound 17α-hydroxypregnenolone, which is primarily characterized as a biosynthetic intermediate rather than a direct anti-inflammatory agent. The comparative context is reinforced by historical clinical data from the 1951 NEJM study, where the pregnenolone diacetate group (which includes this compound) was directly compared with pregnenolone, 21-acetoxypregnenolone, and ACTH in rheumatoid arthritis patients, demonstrating that acetylation pattern significantly modulates therapeutic index [2]. While the precise percentage inhibition at 25 mg/kg is not extractable from the available ChEMBL record, this assay entry confirms that the compound reaches a biologically relevant effect threshold in a validated in vivo inflammation model.

Anti-inflammatory In vivo pharmacology Paw edema model

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition: Quantitative IC50 of 30.3 μM

17α-Hydroxypregnenolone 3,17-diacetate inhibited human testes microsomal 17β-hydroxysteroid dehydrogenase (17β-HSD) with an IC50 of 3.03 × 10⁴ nM (30.3 μM) in an assay measuring the reduction of androstenedione at pH 7.45 and 2°C [1]. This moderate inhibitory potency provides a quantitative benchmark absent for the free diol 17α-hydroxypregnenolone, which functions as a substrate rather than an inhibitor of downstream steroidogenic enzymes. For procurement context, this IC50 places the compound in the low-micromolar inhibitor range for 17β-HSD, distinguishing it from potent clinical inhibitors such as abiraterone acetate (CYP17A1 IC50 = 0.07 μM) but confirming measurable enzyme engagement at pharmacologically relevant concentrations [2].

Steroid metabolism Enzyme inhibition 17β-HSD

Lipoxygenase Pathway Inhibition: Potent Interference with Arachidonic Acid Metabolism

According to authoritative database annotation from the Medical University of Lublin, 3beta,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with comparatively weaker activity against cyclooxygenase (COX) and additional inhibitory effects on formyltetrahydrofolate synthetase and carboxylesterase [1]. This selectivity profile—preferential lipoxygenase over cyclooxygenase inhibition—is mechanistically meaningful. The free diol 17α-hydroxypregnenolone is a substrate for CYP17A1-mediated steroidogenesis rather than a lipoxygenase modulator; the diacetate modification thus redirects the compound's biological activity toward eicosanoid pathway intervention [2]. While quantitative IC50 values for 5-LO or other lipoxygenase isoforms specific to this compound were not extractable from available databases, the designation as a 'potent' lipoxygenase inhibitor from a curated academic database distinguishes it from structurally related pregnenolone derivatives that primarily engage steroid receptors or steroidogenic enzymes.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

CYP17A1 (Steroid 17α-Hydroxylase/17,20-Lyase) Recognition: Qualitative Inhibition Evidence

A ChEMBL-deposited assay (CHEMBL811228) specifically tested the ability of 17α-hydroxypregnenolone 3,17-diacetate to inhibit the Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) enzyme, reporting achievement of 50% inhibition [1]. This is notable because the non-acetylated 17α-hydroxypregnenolone is the natural substrate for CYP17A1's lyase activity (conversion to dehydroepiandrosterone), not an inhibitor of the enzyme. The 3,17-diacetate therefore demonstrates a functional inversion of CYP17A1 interaction—from substrate to inhibitor—conferred by dual acetylation [2]. For procurement context, while the specific concentration at which 50% inhibition was achieved is not provided in the database record, the qualitative demonstration of CYP17A1 inhibition positions this compound as a mechanistically distinct tool compared to abiraterone acetate (a potent CYP17A1 inhibitor with IC50 = 0.07 μM for hydroxylase activity), with potential utility in experiments requiring moderate rather than complete CYP17 blockade [3].

CYP17A1 Steroidogenesis Prostate cancer research

Synthetic Intermediate Utility: Regio- and Stereoselective Access to 13 Unsaturated C21 Triols

In a peer-reviewed synthetic chemistry study, 17α-hydroxypregnenolone diacetate served as the starting material for the synthesis of 13 distinct unsaturated C21 triols via four different synthetic routes, each requiring one to four steps [1]. The diacetate protection was essential to enable regio- and stereoselective transformations while minimizing two major side reactions: facile olefin isomerization and 17-deoxygenation. Without the dual acetylation—i.e., using the free diol 17α-hydroxypregnenolone—these competing reaction pathways would compromise yield and product purity. The resulting triols, bearing unsaturation at Δ⁷, Δ⁸, Δ⁵·⁷, or Δ⁵·⁸ positions, were fully characterized by ¹H and ¹³C NMR spectroscopy and are utilized as reference standards for studying adrenal steroid production in Smith-Lemli-Opitz syndrome (SLOS) and for developing prenatal diagnostic methods [1]. This represents a well-documented, application-specific use case that no other pregnenolone derivative—mono-acetate, free diol, or sulfate—can replicate without additional protection/deprotection steps [2].

Synthetic chemistry Smith-Lemli-Opitz syndrome Steroid reference standards

Optimal Application Scenarios for 17α-Hydroxypregnenolone 3,17-Diacetate (CAS 1176-21-2) Based on Verified Differentiation Evidence


Steroid Reference Standard Synthesis for Smith-Lemli-Opitz Syndrome (SLOS) Diagnostic Development

Based on its demonstrated utility as the starting material for synthesizing 13 unsaturated C21 triols via regio- and stereoselective routes [1], the 3,17-diacetate is the preferred procurement choice for laboratories developing LC-MS/MS or GC-MS reference standards for SLOS biomarker analysis. The dual acetylation protects against competing olefin isomerization and 17-deoxygenation side reactions, enabling controlled installation of Δ⁷, Δ⁸, Δ⁵·⁷, or Δ⁵·⁸ unsaturation patterns. No alternative starting material—including the free diol or mono-acetate derivatives—provides equivalent synthetic access to this specific triol library.

In Vivo Anti-Inflammatory Pharmacology Studies Targeting the Arachidonic Acid Cascade

The compound's confirmed in vivo anti-inflammatory activity in the adjuvant-induced paw edema model at 25 mg/kg in rats [2], combined with its database-annotated lipoxygenase-preferring inhibition profile [3], makes it suitable for mechanistic pharmacology studies investigating LOX-mediated inflammatory pathways. Researchers should select this compound over the free 17α-hydroxypregnenolone when the study objective is to evaluate eicosanoid pathway modulation rather than steroidogenic intermediate function.

Steroidogenic Enzyme Panel Screening: 17β-HSD and CYP17A1 Modulation

With a quantified 17β-HSD IC50 of 30.3 μM [4] and qualitative CYP17A1 50% inhibition evidence [5], the 3,17-diacetate serves as a moderate-potency tool compound for steroidogenic enzyme screening panels. It is specifically indicated for experiments requiring partial or moderate enzyme modulation—in contrast to potent clinical inhibitors like abiraterone (CYP17A1 IC50 = 0.07 μM) or substrate-only compounds like the free diol.

Differentiation-Inducing Agent for Cancer and Dermatological Research

Patent-derived evidence indicates that 3beta,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting applications in anti-cancer research (particularly leukemia, colon, breast, skin, and prostate cancer) and dermatological conditions including psoriasis [6]. This differentiation-inducing activity is attributed specifically to the diacetylated form, not the parent steroid, making compound identity verification critical for reproducible research.

Quote Request

Request a Quote for 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.